molecular formula C20H24O10 B1671513 Ginkgolide B CAS No. 15291-77-7

Ginkgolide B

Numéro de catalogue: B1671513
Numéro CAS: 15291-77-7
Poids moléculaire: 424.4 g/mol
Clé InChI: SQOJOAFXDQDRGF-IRZXQTRHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ginkgolide B is complex due to its intricate structure. One of the synthetic routes involves the use of geranylgeranyl diphosphate as a starting material, which undergoes a series of cyclization and oxidation reactions to form the ginkgolide skeleton . The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the rings and functional groups.

Industrial Production Methods: Industrial production of this compound often involves extraction from Ginkgo biloba leaves using solvents such as methanol, followed by purification through liquid-liquid partitioning, column chromatography, and crystallization . Optimization of the extraction and purification processes is crucial to obtain high yields and purity of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ginkgolide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions are various derivatives of this compound, which are often studied for their enhanced pharmacological effects .

Applications De Recherche Scientifique

Neuroprotective Effects

1. Cognitive Function Improvement

Ginkgolide B has been shown to enhance cognitive function and reduce neuroinflammation in various studies. For instance, in a study involving senescence-accelerated mice, this compound treatment improved memory performance and reduced levels of pro-inflammatory cytokines like IL-1β and IL-18 by inhibiting the NLRP3 inflammasome pathway. This suggests its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease (AD) .

2. Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to promote neuronal differentiation and survival. Research indicates that it activates the Wnt/β-catenin signaling pathway, which is crucial for neuronal differentiation from neural stem cells . Additionally, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), further supporting its role in neuroprotection .

StudyFindings
PMC10599747 Improved cognitive function in senescence-accelerated mice; reduced IL-1β and IL-18 levels.
PMC8142115 Enhanced differentiation of oligodendrocyte precursor cells; improved memory in rats with white matter lesions.
PMC38676673 Increased BDNF expression; protective effects against neurotoxins.

Muscle Regeneration

This compound has also demonstrated significant effects on muscle regeneration. A study revealed that it restores bone-to-muscle communication, improving muscle regeneration in aged mice by enhancing osteocalcin signaling . This finding opens avenues for using this compound in treating muscle injuries and age-related muscle degeneration.

Apoptotic Effects on Embryonic Development

While this compound shows promising applications, it also has adverse effects on embryonic development. Research indicates that it induces apoptosis in mouse blastocysts through mechanisms involving reactive oxygen species (ROS) generation and activation of caspase-3 . These findings highlight the need for caution when considering this compound in reproductive health contexts.

Impact on Liver Health

Recent studies have indicated that this compound may play a role in managing nonalcoholic fatty liver disease (NAFLD). It has been shown to reduce hepatic lipid accumulation and oxidative stress associated with ferroptosis in high-fat diet-induced models . This suggests potential therapeutic applications for metabolic disorders.

Propriétés

Numéro CAS

15291-77-7

Formule moléculaire

C20H24O10

Poids moléculaire

424.4 g/mol

Nom IUPAC

(1R,7S,11R,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6?,7?,8?,9?,10?,11?,15?,17-,18-,19+,20+/m0/s1

Clé InChI

SQOJOAFXDQDRGF-IRZXQTRHSA-N

SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

SMILES isomérique

CC1C(=O)OC2[C@]1([C@@]34C(=O)OC5[C@]3(C2O)[C@@]6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

SMILES canonique

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Apparence

Solid powder

melting_point

280 °C

Key on ui other cas no.

15291-77-7

Description physique

Solid

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bilobalide B;  Ginkgolide B;  BN 52021;  BN52021;  BN-52021;  BN 52051;  BN52051;  BN-52051

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ginkgolide B
Reactant of Route 2
Ginkgolide B
Reactant of Route 3
Ginkgolide B
Reactant of Route 4
Ginkgolide B
Reactant of Route 5
Ginkgolide B
Reactant of Route 6
Ginkgolide B
Customer
Q & A

Q1: What is the primary molecular target of Ginkgolide B?

A1: this compound acts primarily as a platelet-activating factor receptor (PAFR) antagonist. [, , ] This means it blocks the binding of platelet-activating factor (PAF) to its receptor, preventing the downstream effects of PAF signaling.

Q2: How does this compound's antagonism of PAFR translate to its observed therapeutic effects?

A2: PAF is a potent inflammatory mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. By inhibiting PAFR, this compound exerts anti-inflammatory, anti-allergic, and neuroprotective effects. [, , , ]

Q3: Does this compound interact with other molecular targets besides PAFR?

A3: While PAFR is its primary target, research suggests this compound may also modulate other signaling pathways, including:* PI3K/Akt pathway: this compound has been shown to inhibit the PI3K/Akt pathway in activated platelets, potentially contributing to its anti-atherosclerotic effects. [, , ]* JAK2/STAT3 pathway: In high glucose-treated endothelial cells, this compound suppressed inflammation by inhibiting the JAK2/STAT3 pathway. []* Ras/MAPK pathway: In renal cyst models, this compound altered the Ras/MAPK pathway, suggesting a role in inhibiting cyst development. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H24O9, and its molecular weight is 408.4 g/mol. [, ]

Q5: How stable is this compound under various conditions?

A5: this compound exhibits stability challenges due to its lactone rings, which can undergo hydrolysis in aqueous solutions with varying pH levels. [] This hydrolysis leads to the formation of carboxylate forms, potentially impacting its activity.

Q6: Are there formulation strategies to improve this compound's stability and bioavailability?

A6: Researchers have explored several strategies, including:* Solid dispersions: Formulation of this compound as solid dispersions with polymers like polyvidone has been shown to enhance its dissolution rate and bioavailability. []* Injectable formulations: Development of injectable formulations using ethanol, glycerol, and PEG600 aimed to improve stability and ensure consistent drug delivery. [, , ]

Q7: What is known about the pharmacokinetics of this compound?

A7: Studies in rats have shown that this compound undergoes metabolism, including hydrolysis of its lactone rings to carboxylate forms. [] Approximately 63.5% of the administered dose is present as the active lactone form in plasma. [] The compound is primarily eliminated through urine, with a near 1:1 ratio of lactone to carboxylate forms. []

Q8: Are there differences in the pharmacokinetics of this compound when administered as a monomer versus as part of a Ginkgo biloba extract?

A8: A study comparing the pharmacokinetics of this compound monomer and an extract of Ginkgolides in rats found no significant differences in key parameters like half-life and AUC. [] This suggests the co-existing components in the Ginkgo biloba extract may not significantly impact the pharmacokinetics of this compound in rats. []

Q9: What are some of the in vitro models used to study the effects of this compound?

A9: Numerous in vitro models have been employed, including:* Platelet aggregation assays: Used to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists like PAF and thrombin. [, , , ] * Endothelial cell models: Investigate the protective effects of this compound on endothelial cells exposed to stressors like ox-LDL, high glucose, and cigarette smoke condensate. [, , , ]* Renal cyst models: Utilized to evaluate the inhibitory effects of this compound on cyst formation and enlargement, exploring its potential for treating polycystic kidney disease. [, ]* Neuron cell models: Explore the neuroprotective effects of this compound against various insults, including KA-induced damage and ischemia/reperfusion injury. [, , ]

Q10: What are some of the in vivo models used to assess the efficacy of this compound?

A10: Several animal models have been employed, including:* Atherosclerosis models: ApoE−/− mice fed a high-cholesterol diet are used to study the anti-atherosclerotic effects of this compound. []* Diabetic models: Streptozotocin (STZ)-induced diabetic rats are used to evaluate this compound's protective effects on diabetic complications, including nephropathy, cardiomyopathy, and endothelial dysfunction. [, , ]* Spinal cord injury models: Rat models of spinal cord injury are used to investigate the neuroprotective potential of this compound. [, ]* Cerebral ischemia/reperfusion injury models: Rat models using middle cerebral artery occlusion are utilized to assess this compound's ability to improve neurological outcomes following ischemic stroke. []

Q11: What are the potential toxicological concerns associated with this compound?

A11: An embryo-fetal development toxicity study in rats and rabbits revealed that high doses of a this compound derivative, dimethylaminoethyl this compound, affected fetal growth and development. [] These findings emphasize the need for careful dose optimization and further research on potential developmental toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.